
1-(2,5-Dimethoxyphenyl)ethanol
Overview
Description
1-(2,5-Dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions and an ethanol group at the 1 position. This compound is a colorless to pale yellow liquid at room temperature and is used in various scientific research applications.
Preparation Methods
Detailed Preparation Methods
Synthesis via Henry Reaction and Reduction of Nitro Intermediate
This method is well-documented in patent CN105622434A and chemical literature, involving two main stages:
Step 1: Preparation of 1-(2,5-Dimethoxyphenyl)-2-nitroethanol
- Reactants: 2,5-dimethoxybenzaldehyde and nitromethane.
- Conditions: The reaction is carried out in ethanol or methanol solvent at low temperatures (0–15 °C).
- Catalyst/Base: Sodium hydroxide or potassium hydroxide aqueous solution is added dropwise to catalyze the Henry condensation.
- Reaction time: Approximately 30 minutes to 1 hour.
- Workup: Neutralization with acetic acid or hydrochloric acid, filtration, washing, and drying.
- Yield: High yields reported, typically 80–96%.
- Purity: HPLC purity around 98–99%.
Step 2: Reduction of Nitro Group to Ethanol
- Reactants: 1-(2,5-Dimethoxyphenyl)-2-nitroethanol intermediate.
- Reducing agents: Sodium borohydride or potassium borohydride.
- Solvent: Methanol or ethanol, often cooled to -10 °C to control reaction rate.
- Reaction time: 2–3 hours under stirring.
- Workup: Addition of water, solvent removal under reduced pressure, filtration, drying.
- Purification: Recrystallization to obtain white solid product.
- Yield: 73–83% with HPLC purity above 98%.
Summary Table of Key Reaction Parameters
Step | Reactants | Solvent | Catalyst/Base | Temperature (°C) | Reducing Agent | Yield (%) | Purity (HPLC %) |
---|---|---|---|---|---|---|---|
1 | 2,5-Dimethoxybenzaldehyde + Nitromethane | Ethanol/Methanol | NaOH or KOH | 0–15 | N/A | 80–96 | 98–99 |
2 | 1-(2,5-Dimethoxyphenyl)-2-nitroethanol | Methanol/Ethanol | N/A | -10 | NaBH4 or KBH4 | 73–83 | 98+ |
Alternative Reduction of 2,5-Dimethoxyacetophenone
Another common approach involves direct reduction of 2,5-dimethoxyacetophenone to 1-(2,5-dimethoxyphenyl)ethanol using hydride reagents such as lithium aluminum hydride or catalytic hydrogenation. This method is less frequently detailed in recent patents but is a classical synthetic route.
- Reagents: 2,5-Dimethoxyacetophenone.
- Reducing agents: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., Pd/C under H2).
- Solvent: Ether solvents (e.g., diethyl ether, THF).
- Conditions: Controlled temperature, inert atmosphere.
- Yield: Generally high, but requires careful handling due to reactive hydrides.
- Purification: Standard aqueous workup and recrystallization.
Research Findings and Industrial Considerations
- The Henry reaction approach with nitromethane and 2,5-dimethoxybenzaldehyde is favored industrially due to mild conditions, high yield, and environmental safety.
- Use of sodium or potassium borohydride as reducing agents offers a safer and more cost-effective alternative to lithium aluminum hydride.
- Cooling during reduction (-10 °C) is critical to control reaction exotherm and improve selectivity.
- Recrystallization from suitable solvents (e.g., ethanol) yields high-purity white solids suitable for further applications.
- The process is scalable, as demonstrated by multi-hundred gram to kilogram scale reactions in patent literature.
Summary Table of Preparation Methods
Method | Starting Material | Key Reactions | Reducing Agent | Advantages | Disadvantages |
---|---|---|---|---|---|
Henry Reaction + Borohydride Reduction | 2,5-Dimethoxybenzaldehyde + Nitromethane | Henry condensation, nitro reduction | NaBH4 or KBH4 | High yield, mild conditions, scalable | Requires low temperature control |
Direct Ketone Reduction | 2,5-Dimethoxyacetophenone | Carbonyl reduction | LiAlH4 or catalytic H2 | High yield, straightforward | Reactive reagents, safety concerns |
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)ethanol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The compound’s methoxy groups can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects . These effects are mediated through interactions with cellular receptors and signaling pathways, influencing physiological processes such as neurotransmission and cellular metabolism .
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)ethanol can be compared with other similar compounds, such as:
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound has an amino group instead of an ethanol group, making it a key intermediate in the synthesis of midodrine, a drug used to treat orthostatic hypotension.
2,5-Dimethoxybenzyl alcohol: This compound lacks the ethanol group and is used in the synthesis of various aromatic compounds.
2,5-Dimethoxyphenylethane: This compound is a reduced form of this compound and is used in the study of hydrocarbon metabolism.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
1-(2,5-Dimethoxyphenyl)ethanol is a compound with significant biological activity, particularly in pharmacology and biochemistry. This article provides an in-depth analysis of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H14O3
- CAS Number : 41038-40-8
The compound features two methoxy groups attached to a phenyl ring, which contributes to its biological activity through various molecular interactions.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Enzyme Substrate : It acts as a substrate for enzymes involved in oxidation-reduction reactions. The presence of methoxy groups allows for metabolic transformations that yield active metabolites with distinct biological effects.
- Alpha-Adrenoceptor Agonist : The (R)-enantiomer of this compound has been identified as a potent alpha-adrenoceptor agonist, suggesting potential applications in treating conditions such as urinary incontinence.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit strong antioxidant properties. The antioxidant capacity can be evaluated using various assays such as DPPH and ABTS, where the ability to scavenge free radicals is measured. While specific data for this compound is limited, related compounds have shown significant antioxidant effects .
Enzyme Inhibition
This compound may also inhibit key enzymes involved in metabolic processes:
- Pancreatic Lipase Inhibition : Similar compounds have demonstrated inhibitory effects on pancreatic lipase, which is crucial for lipid metabolism. This suggests potential applications in managing obesity and diabetes by reducing fat absorption .
- α-Glucosidase Inhibition : Inhibition of α-glucosidase can help control blood sugar levels post-meal. Compounds structurally related to this compound have shown promising results in this area .
Case Studies and Research Findings
- Pharmacological Studies : A study highlighted the pharmacological profile of the (R)-enantiomer of 2-amino-1-(2,5-dimethoxyphenyl)ethanol, demonstrating its effectiveness as an alpha-adrenoceptor agonist. This finding opens avenues for developing therapies targeting urinary disorders.
- Metabolomic Studies : Research on related compounds has shown their ability to modulate biochemical pathways linked to oxidative stress and inflammation. These findings suggest that this compound may play a role in mitigating oxidative damage in biological systems .
- Comparative Analysis of Biological Activity : In vitro studies comparing various extracts from plants containing similar phenolic compounds have shown significant antimicrobial and antioxidant activities. For instance, extracts from Tricholoma bufonium exhibited potent antimicrobial properties against resistant strains like MRSA, hinting at the potential therapeutic applications of related compounds .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,5-Dimethoxyphenyl)ethanol, and how can their efficiency be evaluated?
Methodological Answer: The compound can be synthesized via:
- Grignard Reaction : Reacting 2,5-dimethoxyacetophenone with methylmagnesium bromide, followed by acidic workup .
- Biocatalytic Reduction : Using ketoreductases to reduce 1-(2,5-dimethoxyphenyl)ethanone to the alcohol enantiomerically, as demonstrated in enzymatic resolution workflows .
- Phthalimide Intermediate Route : A method involving phthalic anhydride fusion and hydrazine-mediated deprotection (applicable to analogs) .
Efficiency Metrics : Compare yields, enantiomeric excess (for chiral centers), and purity (via HPLC/GC-MS). For example, biocatalytic methods may offer higher enantioselectivity but require optimization of enzyme activity and reaction conditions .
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the aromatic methoxy groups (δ ~3.7–3.9 ppm for OCH) and the ethanol moiety (δ ~4.8 ppm for CH-OH).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H] at m/z 151.10 (CHO) .
- Infrared (IR) : Peaks at ~3300 cm (O-H stretch) and ~1250 cm (C-O of methoxy groups) .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- GC-MS : Effective for volatile derivatives (e.g., silylated or acetylated forms). Retention time and fragmentation patterns (e.g., m/z 151, 121) aid identification .
- HPLC with UV/Vis Detection : Reverse-phase C18 columns with methanol/water gradients; UV detection at 280 nm (aromatic absorption) .
- LC-MS/MS : For trace quantification in biological samples, using MRM transitions specific to the compound .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Enzymatic Kinetic Resolution : Use lipases or ketoreductases to selectively acetylate one enantiomer, as seen in chiral resolution of similar alcohols .
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers post-synthesis .
- Asymmetric Catalysis : Design transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of ketone precursors .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Substituent Variation : Modify methoxy positions (e.g., 2,4- vs. 2,5-dimethoxy) or replace the ethanol group with amines/thiols. Compare bioactivity (e.g., antimicrobial assays) .
- Computational Modeling : Perform DFT calculations to assess electronic effects (e.g., HOMO-LUMO gaps) or docking studies to predict binding affinity to target proteins .
- Metabolic Stability Assays : Evaluate hydroxylated metabolites via liver microsome incubations to guide derivatization for enhanced stability .
Q. How should researchers address discrepancies in reported physicochemical data?
Methodological Answer:
- Source Validation : Cross-reference CAS Registry (e.g., 32917-52-5 vs. 1201-38-3 ) and verify data from authoritative databases (NIST, PubChem).
- Experimental Replication : Reproduce melting points, boiling points, and spectral data under controlled conditions. For example, conflicting LogP values may arise from measurement techniques (shake-flask vs. computational) .
Q. What are the environmental implications of this compound, and how can they be mitigated?
Methodological Answer:
- Ecotoxicology Studies : Use Daphnia magna or algae growth inhibition assays to assess acute toxicity .
- Degradation Pathways : Investigate photolysis (UV exposure) or microbial degradation (soil/water microcosms) to identify breakdown products .
- Green Synthesis : Replace traditional solvents (e.g., DCM) with ionic liquids or supercritical CO in reduction steps .
Q. Future Research Directions
- Biocatalytic Process Optimization : Screen thermostable enzymes for scalable production .
- Neuropharmacology : Explore structural analogs (e.g., phenethylamine derivatives) for CNS activity, guided by psychedelic compound SAR .
- Advanced Material Applications : Functionalize the aromatic core for use in liquid crystals or polymer precursors .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEBAVBMMWYLTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473071 | |
Record name | 1-(2,5-dimethoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41038-40-8 | |
Record name | 1-(2,5-dimethoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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